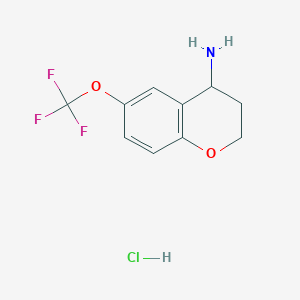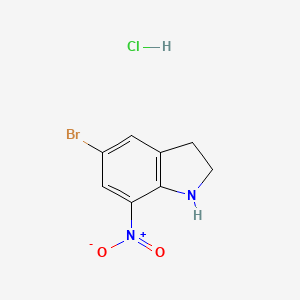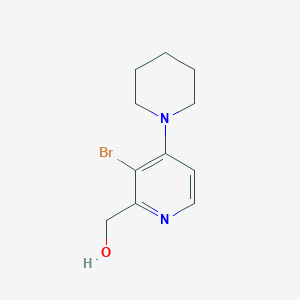
(R)-gamma-(3,4-difluoro-benzyl)-L-proline-HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-gamma-(3,4-difluoro-benzyl)-L-proline-HCl is a chemical compound that belongs to the class of proline derivatives It features a benzyl group substituted with fluorine atoms at the 3 and 4 positions, attached to a proline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-gamma-(3,4-difluoro-benzyl)-L-proline-HCl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzyl bromide and L-proline.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reaction: The 3,4-difluorobenzyl bromide is reacted with L-proline under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-gamma-(3,4-difluoro-benzyl)-L-proline-HCl may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may be optimized for cost-effectiveness and efficiency, with considerations for waste management and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
®-gamma-(3,4-difluoro-benzyl)-L-proline-HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-gamma-(3,4-difluoro-benzyl)-L-proline-HCl is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It can serve as a model compound for investigating the interactions between fluorinated molecules and biological targets.
Medicine
In medicinal chemistry, ®-gamma-(3,4-difluoro-benzyl)-L-proline-HCl is explored for its potential therapeutic applications. Fluorine atoms can improve the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of ®-gamma-(3,4-difluoro-benzyl)-L-proline-HCl involves its interaction with specific molecular targets. The fluorine atoms in the benzyl group can enhance the compound’s binding affinity to its targets, leading to increased potency and selectivity. The proline moiety can influence the compound’s conformation and stability, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(3,4-Difluoro-benzyl)-piperazine
- ®-3-(3,4-Difluoro-benzyl)-piperazin-2-one
Uniqueness
®-gamma-(3,4-difluoro-benzyl)-L-proline-HCl is unique due to its combination of a fluorinated benzyl group and a proline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C12H14ClF2NO2 |
|---|---|
Molekulargewicht |
277.69 g/mol |
IUPAC-Name |
(2S,4R)-4-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H13F2NO2.ClH/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8;/h1-2,4,8,11,15H,3,5-6H2,(H,16,17);1H/t8-,11+;/m1./s1 |
InChI-Schlüssel |
MCIYUVYFHTWUSB-NINOIYOQSA-N |
Isomerische SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=C(C=C2)F)F.Cl |
Kanonische SMILES |
C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole](/img/structure/B11848364.png)
![Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]-](/img/structure/B11848368.png)






![6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one](/img/structure/B11848404.png)
![2-Phenethyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11848407.png)



